molecular formula C22H15FN4O2S B11507779 (2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11507779
M. Wt: 418.4 g/mol
InChI Key: VDZQNQOJRQFARB-ZDLGFXPLSA-N
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Description

2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring, a fluorophenyl group, and a thiazolobenzimidazole core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group using a suitable fluorinating agent.

    Formation of the thiazolobenzimidazole core: This can be synthesized by reacting o-phenylenediamine with a thioamide under acidic conditions.

    Coupling of the pyrazole and thiazolobenzimidazole units: The final step involves the condensation of the pyrazole derivative with the thiazolobenzimidazole core under basic conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can be compared with other similar compounds, such as:

    1-acetyl-3-(4-fluorophenyl)-1H-pyrazole: This compound shares the pyrazole and fluorophenyl moieties but lacks the thiazolobenzimidazole core.

    8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one: This compound contains the thiazolobenzimidazole core but lacks the pyrazole and fluorophenyl groups.

The uniqueness of 2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its combination of these structural features, which may confer specific biological activities and chemical properties not found in the individual components.

Properties

Molecular Formula

C22H15FN4O2S

Molecular Weight

418.4 g/mol

IUPAC Name

(2Z)-2-[[1-acetyl-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H15FN4O2S/c1-12-4-3-5-17-19(12)24-22-27(17)21(29)18(30-22)10-15-11-26(13(2)28)25-20(15)14-6-8-16(23)9-7-14/h3-11H,1-2H3/b18-10-

InChI Key

VDZQNQOJRQFARB-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)/SC3=N2

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)SC3=N2

Origin of Product

United States

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